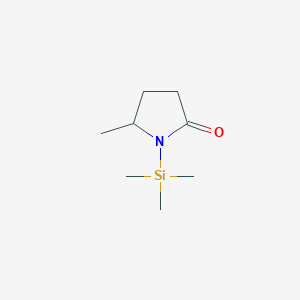![molecular formula C18H19Cl2N3OS B14251600 N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea CAS No. 176657-47-9](/img/structure/B14251600.png)
N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea typically involves the reaction of 2-chloroethylamine with 3-(2-chloro-10H-phenothiazin-10-yl)propyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl or phenothiazine moieties, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. The chloroethyl group may also participate in alkylation reactions, leading to modifications of biological macromolecules.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine with antiemetic properties, also a phenothiazine derivative.
Thioridazine: Another antipsychotic with a phenothiazine core structure.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its dual chloroethyl and phenothiazine moieties may result in a unique mechanism of action and potential therapeutic applications.
特性
CAS番号 |
176657-47-9 |
|---|---|
分子式 |
C18H19Cl2N3OS |
分子量 |
396.3 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[3-(2-chlorophenothiazin-10-yl)propyl]urea |
InChI |
InChI=1S/C18H19Cl2N3OS/c19-8-10-22-18(24)21-9-3-11-23-14-4-1-2-5-16(14)25-17-7-6-13(20)12-15(17)23/h1-2,4-7,12H,3,8-11H2,(H2,21,22,24) |
InChIキー |
KZEHVKQOXMPQDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
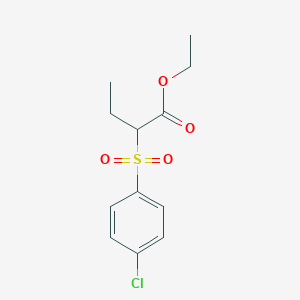
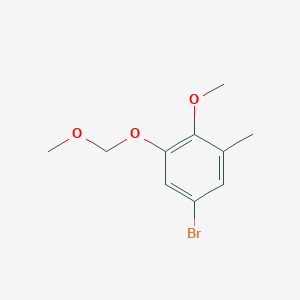
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
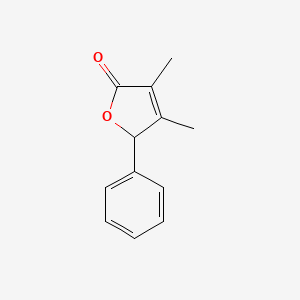
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
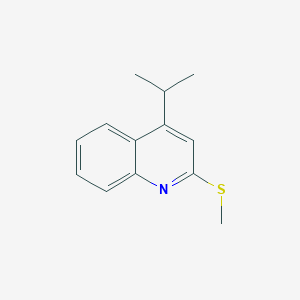
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)


